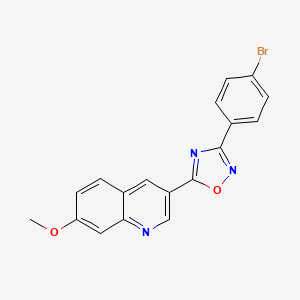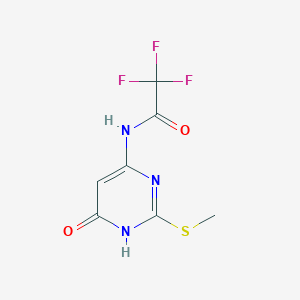![molecular formula C15H23N3O2 B7130734 5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol](/img/structure/B7130734.png)
5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diethylamino group, a morpholin-4-yliminomethyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol typically involves a multi-step process. One common synthetic route includes the reaction of 5-diethylaminophenol with morpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted phenol derivatives .
Scientific Research Applications
5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol involves its interaction with specific molecular targets and pathways. The diethylamino and morpholin-4-yliminomethyl groups play crucial roles in its binding to target molecules, influencing their activity and function. The phenol group may also contribute to its reactivity and interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(diethylamino)phenol: Similar in structure but lacks the morpholin-4-yliminomethyl group.
2-(morpholin-4-yliminomethyl)phenol: Similar but lacks the diethylamino group.
5-(diethylamino)-2-hydroxybenzaldehyde: Similar but has an aldehyde group instead of the morpholin-4-yliminomethyl group
Uniqueness
5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
5-(diethylamino)-2-[(E)-morpholin-4-yliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-17(4-2)14-6-5-13(15(19)11-14)12-16-18-7-9-20-10-8-18/h5-6,11-12,19H,3-4,7-10H2,1-2H3/b16-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUDNVGCRRDQCZ-FOWTUZBSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-benzylpyrazol-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7130659.png)



![1-[2-(4-Chlorophenyl)ethyl]-4-ethylpiperazine](/img/structure/B7130689.png)



![Ethyl 7-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7130708.png)
![6-(ethylamino)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7130743.png)
![4-[(E)-2-(1,3-benzoxazol-2-yl)ethenyl]-2-methoxyphenol](/img/structure/B7130749.png)
![6-(Benzylamino)-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7130757.png)


